molecular formula C20H28N4O3 B3239352 Tert-butyl ((1-(3-ethoxyquinoxalin-2-yl)pyrrolidin-3-yl)methyl)carbamate CAS No. 1420867-83-9

Tert-butyl ((1-(3-ethoxyquinoxalin-2-yl)pyrrolidin-3-yl)methyl)carbamate

Cat. No.: B3239352
CAS No.: 1420867-83-9
M. Wt: 372.5 g/mol
InChI Key: MOOJHOWTGMAFEH-UHFFFAOYSA-N
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Description

Tert-butyl ((1-(3-ethoxyquinoxalin-2-yl)pyrrolidin-3-yl)methyl)carbamate (CAS: 1420867-83-9) is a synthetic organic compound featuring a pyrrolidine ring linked to a quinoxaline moiety via a methylcarbamate group. The quinoxaline core is substituted with an ethoxy group at the 3-position, while the tert-butyl carbamate serves as a protective group for the amine functionality. Key physicochemical properties include a hydrogen bond donor count of 1, acceptor count of 6, and a topological polar surface area (TPSA) of 76.6 Ų, suggesting moderate solubility in polar solvents . Its molecular complexity (index: 496) and seven rotatable bonds highlight conformational flexibility, which may influence its pharmacokinetic and synthetic accessibility .

Properties

IUPAC Name

tert-butyl N-[[1-(3-ethoxyquinoxalin-2-yl)pyrrolidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-5-26-18-17(22-15-8-6-7-9-16(15)23-18)24-11-10-14(13-24)12-21-19(25)27-20(2,3)4/h6-9,14H,5,10-13H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOJHOWTGMAFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCC(C3)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401117331
Record name Carbamic acid, N-[[1-(3-ethoxy-2-quinoxalinyl)-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420867-83-9
Record name Carbamic acid, N-[[1-(3-ethoxy-2-quinoxalinyl)-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420867-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(3-ethoxy-2-quinoxalinyl)-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl ((1-(3-ethoxyquinoxalin-2-yl)pyrrolidin-3-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H28N4OC_{20}H_{28}N_{4}O with a molecular weight of 356.47 g/mol. Its structure features a pyrrolidine ring substituted with a quinoxaline moiety, which contributes to its biological properties.

PropertyValue
Molecular FormulaC20H28N4OC_{20}H_{28}N_{4}O
Molecular Weight356.47 g/mol
CAS Number1420867-83-9

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to possess inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is critical in the pathogenesis of neurodegenerative diseases like Alzheimer's. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function.
  • Antioxidant Properties : Research indicates that the compound may exhibit antioxidant activity, which helps mitigate oxidative stress in cells. This is particularly relevant in models of neurodegeneration where oxidative damage plays a significant role.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may provide neuroprotection against amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease. By reducing inflammatory markers and oxidative stress, it may help preserve neuronal health.

In Vitro Studies

A study investigated the effects of this compound on astrocytes exposed to amyloid-beta peptides. The results indicated:

  • Cell Viability : The compound improved cell viability in astrocytes subjected to amyloid-beta toxicity.
  • Inflammatory Markers : A significant reduction in TNF-alpha levels was observed, suggesting anti-inflammatory properties.

In Vivo Studies

In vivo assessments using rodent models have shown:

  • Cognitive Function : Animals treated with the compound exhibited improved performance in memory tasks compared to control groups.
  • Biomarkers : Analysis revealed decreased levels of malondialdehyde (MDA), indicating reduced lipid peroxidation and oxidative stress.

Comparison with Similar Compounds

Core Heterocyclic Systems

Quinoxaline vs. Pyrimidine/Pyridine Derivatives

  • Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., Example 75, ): These compounds, such as 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, exhibit planar pyrimidine cores ideal for kinase inhibition. Their fluorine substituents enhance metabolic stability compared to the ethoxy group in the target compound .

Substituent Effects

Compound Key Substituents Impact on Properties
Target Compound 3-ethoxyquinoxaline, tert-butyl Ethoxy enhances lipophilicity; tert-butyl carbamate aids in amine protection .
Example 75 () 2,4-dimethylthiazol-5-yl, fluorine Thiazole and fluorine improve bioavailability and target affinity .
Cyclohexyl Analog () 4-methoxycyclohexyl Methoxycyclohexyl increases steric bulk, potentially reducing membrane permeability .

Physicochemical and Computational Properties

Property Target Compound Example 75 () Cyclohexyl Analog ()
Hydrogen Bond Acceptors 6 ~8 (estimated) 5
Rotatable Bonds 7 6 5
TPSA (Ų) 76.6 ~110 (estimated) ~70
Molecular Complexity 496 >500 ~400

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl ((1-(3-ethoxyquinoxalin-2-yl)pyrrolidin-3-yl)methyl)carbamate
Reactant of Route 2
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Tert-butyl ((1-(3-ethoxyquinoxalin-2-yl)pyrrolidin-3-yl)methyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.